molecular formula C23H30N10O6 B2544420 7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione) CAS No. 877818-24-1

7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)

Cat. No. B2544420
M. Wt: 542.557
InChI Key: YRDLPSLUJNFFLD-UHFFFAOYSA-N
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Description

The compound "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" is a structurally complex molecule that appears to be related to a class of purine derivatives. These derivatives are known for their potential biological activities, particularly in the modulation of serotonin (5-HT) receptors, which are implicated in various neurological processes and disorders. The compound of interest is not directly described in the provided papers, but insights can be drawn from similar compounds that have been synthesized and studied for their biological activities and structural properties .

Synthesis Analysis

The synthesis of related purine derivatives involves the design and construction of molecules with specific substituents that can influence their affinity for serotonin receptors. For instance, the introduction of various substituents into the phenylpiperazinyl moiety and the alteration of the linker length between the purine core and the arylpiperazine fragment have been shown to modify receptor affinity . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies and considerations would be employed.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. X-ray diffraction methods have been used to confirm the structures of similar compounds, revealing different conformations in the crystal state and various types of intermolecular interactions, such as charge-assisted hydrogen bonds and π-π interactions . The morpholine ring, which is also present in the compound of interest, is noted for its potential to form hydrogen bonds that may support binding to non-specific sites of 5-HT receptors .

Chemical Reactions Analysis

While the specific chemical reactions of "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" are not provided, the reactivity of similar compounds can be inferred. For example, the presence of functional groups such as ketones and bromophenyls in related molecules suggests potential reactivity in nucleophilic substitution reactions or in the formation of hydrogen bonds with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are characterized using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-visible spectroscopy. These methods provide information on the vibrational and electronic properties of the molecules, which are important for understanding their reactivity and interaction with biological systems . Additionally, computational methods such as DFT calculations can be used to optimize molecular structures and predict properties such as NLO behavior, MEP, and ALIE surfaces, which are relevant for assessing the molecule's reactivity and potential as a drug candidate .

Scientific Research Applications

Fragmentation and Structural Stability Studies

Studies on bis-phthalimide derivatives, including those involving propane-1,3-diyl linkages, have been conducted to understand the impact of hydration and structural variations on molecular fragmentation patterns during electron impact ionization-mass spectrometry (EI-MS). These investigations reveal how the alkyl chain length affects the stability and fragmentation of molecules, providing essential insights for analytical chemistry and material science applications (Yosefdad, Valadbeigi, & Bayat, 2020).

Bioremediation and Environmental Degradation

Research into the bioremediation capabilities of enzymes, such as laccase from Fusarium incarnatum, explores the degradation of environmentally persistent compounds like Bisphenol A using non-aqueous catalysis. This work underscores the potential of certain compounds and enzymes in mitigating pollution and enhancing environmental sustainability (Chhaya & Gupte, 2013).

Conformational Analysis and Crystal Structure

Research on conformational changes in compounds with similar structural motifs, particularly those involving propane-1,3-diyl linkages, highlights the importance of these studies in understanding molecular interactions, stability, and reactivity. These insights are crucial for the development of new materials and the improvement of existing compounds' properties (Avasthi et al., 2015).

Environmental Impact and Toxicology

Studies on the environmental presence and impact of compounds structurally related to "7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)" such as Bisphenol A, focus on their endocrine-disruptive effects and the necessity for understanding their fate in aquatic and terrestrial environments. This research is critical for assessing risks and developing strategies to reduce exposure and environmental persistence (Kang, Aasi, & Katayama, 2007).

properties

IUPAC Name

3-methyl-7-[3-(3-methyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)propyl]-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N10O6/c1-28-16-14(18(34)26-22(28)36)32(20(24-16)30-6-10-38-11-7-30)4-3-5-33-15-17(29(2)23(37)27-19(15)35)25-21(33)31-8-12-39-13-9-31/h3-13H2,1-2H3,(H,26,34,36)(H,27,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDLPSLUJNFFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCN4C5=C(N=C4N6CCOCC6)N(C(=O)NC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7'-(propane-1,3-diyl)bis(3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione)

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